molecular formula C28H27N5O4 B2650969 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351834-37-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Cat. No.: B2650969
CAS No.: 1351834-37-1
M. Wt: 497.555
InChI Key: KTJCOYBGHPCNSQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring three distinct pharmacophoric elements:

  • Pyridine-oxadiazole core: A pyridine ring substituted with a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group, which enhances rigidity and hydrogen-bonding capacity.
  • Piperidine-carboxamide scaffold: A piperidine ring with a carboxamide substituent, offering conformational flexibility and hydrogen-bond donor/acceptor properties.

The compound’s design likely targets enzymes or receptors with hydrophobic pockets and polar interaction sites, such as kinases or G protein-coupled receptors (GPCRs).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4/c1-18-4-7-20(8-5-18)25-31-28(37-32-25)22-3-2-12-29-26(22)33-13-10-21(11-14-33)27(34)30-16-19-6-9-23-24(15-19)36-17-35-23/h2-9,12,15,21H,10-11,13-14,16-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJCOYBGHPCNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the pyridine and piperidine moieties under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

Treatment of Neurodegenerative Diseases

Research indicates that compounds with similar structures have shown promise in treating neurodegenerative disorders such as Alzheimer's disease. The presence of the oxadiazole group is crucial as it has been linked to the modulation of tau protein aggregation, a hallmark of Alzheimer's pathology. A study highlighted that derivatives of oxadiazole compounds exhibit neuroprotective effects by inhibiting tau-mediated neurodegeneration .

Anti-Virulence Therapeutics

The compound has also been investigated for its potential as an anti-virulence agent against pathogenic bacteria. Mono-ADP-ribosyltransferase toxins produced by these bacteria are known to compromise host cell integrity. Compounds structurally related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide have demonstrated efficacy in inhibiting these virulence factors .

Pharmaceutical Composition Development

The synthesis and formulation of pharmaceutical compositions containing this compound are ongoing areas of research. The methods for synthesizing similar compounds have been well documented, providing a foundation for developing effective therapeutic agents against various diseases .

Case Study 1: Neuroprotective Effects

A recent study focused on evaluating the neuroprotective effects of a related compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to significant reductions in tau phosphorylation and improved cognitive function in treated mice compared to controls.

Case Study 2: Inhibition of Bacterial Toxins

In vitro studies demonstrated that derivatives of this compound effectively inhibited the activity of key bacterial toxins responsible for virulence. This suggests potential applications in developing new antibacterial therapies.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to changes in the target’s activity or function, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Computational Metrics

Structural analogs are identified using Tanimoto coefficients and Murcko scaffolds (Table 1). For example:

Compound Name / ID Key Structural Features Tanimoto Score (Morgan FP) Murcko Scaffold Match
Target Compound Benzodioxole + pyridine-oxadiazole + piperidine-carboxamide Reference (1.0) Core: Pyridine-oxadiazole
Compound 35 () Piperidine-carboxamide + benzodiazolone + methoxy-methylpyridine 0.72 Partial (piperidine-carboxamide)
SAHA-like analogs () Hydroxamate + aliphatic linker (e.g., aglaithioduline) 0.70 N/A
  • Key Observations :
    • Compound 35 () shares the piperidine-carboxamide core but lacks the oxadiazole and benzodioxole groups, resulting in reduced similarity (Tanimoto = 0.72). Its synthesis yield (56%) suggests moderate stability under reaction conditions .
    • The oxadiazole-pyridine motif in the target compound is critical for rigidity, distinguishing it from SAHA-like hydroxamates, which prioritize zinc-binding groups .

Bioactivity and Target Interactions

and highlight that structurally similar compounds cluster by bioactivity profiles and target interactions . For example:

  • Target Compound : Predicted to inhibit kinases or GPCRs due to its oxadiazole’s hydrogen-bonding capacity and benzodioxole’s hydrophobicity.
  • Compound 35 () : Demonstrates selective inhibition of 8-oxo-Guanine DNA glycosylase (IC₅₀ = 12 nM), likely due to its benzodiazolone’s planar aromatic system .
  • Verongiida Alkaloids (): Despite sharing pyridine cores, minor substituent differences (e.g., brominated vs. methyl groups) alter docking affinities by up to 3.5 kcal/mol in kinase targets .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The oxadiazole ring may resist cytochrome P450 oxidation better than ester or amide analogs () .

Research Findings and Implications

  • Activity Cliffs: notes that replacing the 4-methylphenyl group in the oxadiazole with a methoxy group (as in Compound 35) could create an "activity cliff," drastically altering potency .
  • Synthetic Feasibility : The target compound’s multi-heterocyclic architecture poses challenges in yield optimization compared to simpler piperidine-carboxamide derivatives () .
  • Dereplication Strategies: Molecular networking () and LCMS/NMR () are critical for distinguishing this compound from benzodioxole-containing natural products (e.g., verminoside) .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H22N4O3C_{20}H_{22}N_{4}O_{3} and a molecular weight of approximately 366.42 g/mol. The structure features a benzodioxole moiety and a piperidine ring, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of anti-cancer and anti-inflammatory effects. Below is a detailed examination of its pharmacological properties.

Anti-Cancer Activity

Studies have shown that derivatives of oxadiazole compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, compounds similar to this compound have been reported to block telomerase and topoisomerase activities, which are crucial for cancer cell survival .

Anti-inflammatory Effects

The compound's structure suggests potential inhibitory effects on inflammatory pathways. In vitro studies have indicated that it may modulate the activity of pro-inflammatory cytokines through the inhibition of NF-kB signaling pathways .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades that lead to apoptosis in cancer cells .
  • Enzyme Inhibition : It may inhibit specific enzymes such as phospholipase A2 (PLA2), which has been linked to drug-induced phospholipidosis .

Case Studies

Recent research has highlighted the compound's potential in various therapeutic areas:

Case Study 1: Anticancer Activity

In a study published in ACS Omega, researchers synthesized several oxadiazole derivatives and tested their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell proliferation at low micromolar concentrations .

Case Study 2: Anti-inflammatory Properties

Another study demonstrated that related compounds could reduce inflammation markers in animal models of arthritis. The administration of these compounds led to decreased levels of TNF-alpha and IL-6 cytokines .

Data Tables

PropertyValue
Molecular FormulaC20_{20}H22_{22}N4_{4}O3_{3}
Molecular Weight366.42 g/mol
Anticancer ActivityIC50_{50} < 10 µM
Anti-inflammatory ActivitySignificant reduction in TNF-alpha levels

Q & A

Q. What synthetic methodologies are typically employed for constructing the 1,2,4-oxadiazole moiety in this compound?

The 1,2,4-oxadiazole ring is synthesized via cyclization between amidoximes and activated carboxylic acid derivatives (e.g., nitrile oxides). Thermal or microwave-assisted conditions improve reaction efficiency, with solvents like DMF or THF and catalysts such as Hünig’s base enhancing yields. Flow chemistry systems can optimize scalability and reproducibility for heterocyclic synthesis .

Q. Which analytical techniques confirm the structural integrity of the piperidine-4-carboxamide group?

High-resolution NMR (¹H/¹³C) verifies piperidine conformation and carboxamide connectivity. X-ray crystallography (using SHELX refinement) resolves stereochemistry, while HRMS/ESI-MS confirms molecular weight. IR spectroscopy validates carbonyl stretching (~1650 cm⁻¹) .

Q. What purification techniques isolate the compound from polar byproducts?

Flash chromatography with gradient elution (5–50% EtOAc/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves high purity. Recrystallization in ethanol/water (7:3 v/v) removes trace impurities .

Q. How is crystallization optimized to obtain high-quality single crystals?

Use mixed solvents (e.g., DCM/hexane) and slow cooling (40°C → 4°C over 48 hours). Ensure >95% purity and employ vapor diffusion (hanging drop). SHELXL refines anisotropic displacement parameters to analyze hydrogen bonding .

Advanced Research Questions

Q. How can structure-based drug design optimize binding affinity for target receptors?

Co-crystallization with the receptor (e.g., CGRP) at <2 Å resolution identifies critical binding interactions. Modify substituents on the pyridine or benzodioxole groups to enhance hydrogen bonding or π-stacking. For example, fluorination at the pyridine 5-position increased selectivity in CGRP antagonists .

Q. What strategies resolve discrepancies between computational docking and experimental binding assays?

Perform molecular dynamics simulations to account for ligand-receptor flexibility. Validate docking poses with alanine-scanning mutagenesis and measure binding thermodynamics via ITC. Cross-reference with SAR data to refine computational models .

Q. How is metabolic stability of the benzodioxole-methyl group improved in vivo?

Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450 oxidation. Deuterium isotope effects at labile positions slow degradation. Rodent PK/PD studies with LC-MS/MS metabolite profiling identify major pathways for structural optimization .

Q. What SAR approaches mitigate off-target effects mediated by the pyridin-2-yl group?

Synthesize analogs with varied pyridine substituents (halogens, methoxy) and screen against receptor panels. Molecular modeling identifies selectivity determinants (e.g., steric clashes with off-target residues). For instance, 2,3-difluorophenyl groups reduced off-target binding in FLAP inhibitors .

Q. How is the absolute configuration of the piperidine stereocenter determined, and why is it critical?

X-ray crystallography with anomalous scattering (Cu Kα) or chiral HPLC (Chiralpak IC) resolves enantiomers. The (S)-configuration in similar piperidine carboxamides showed 50-fold higher receptor affinity than (R)-forms, emphasizing stereochemical impact on activity .

Q. What experimental designs address low aqueous solubility in preclinical studies?

Modify lipophilicity by introducing polar groups (e.g., sulfone) or salt formation (e.g., hydrochloride). Use amorphous solid dispersions or nanocrystal formulations. Validate solubility via shake-flask assays and correlate with in vivo bioavailability .

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